5,6,7,8-四氢吡咯并[3,2-c]氮杂卓-4(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7,8-Tetrahydropyrrolo[3,2-c]azepin-4(1H)-one is a heterocyclic compound that features a fused ring system combining a pyrrole and an azepine ring. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
科学研究应用
5,6,7,8-Tetrahydropyrrolo[3,2-c]azepin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential cytotoxic properties and its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Pharmacological Studies: The compound is evaluated for its neuroprotective and anti-inflammatory properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one typically involves the reduction of 1,2-diaryl-4-oxo-4,6,7,8-tetrahydropyrrolo[3,2-c]azepines using lithium aluminum hydride . This reduction process can also involve the reduction of substituents such as bromine or nitro groups, depending on the specific starting materials .
Industrial Production Methods
While specific industrial production methods for 5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5,6,7,8-Tetrahydropyrrolo[3,2-c]azepin-4(1H)-one undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly when functional groups like bromine or nitro groups are present.
Common Reagents and Conditions
Lithium Aluminum Hydride: Used for reduction reactions.
Para-Toluene Sulphonic Acid: Used as a catalyst in certain synthetic routes.
Major Products Formed
The major products formed from these reactions depend on the specific substituents present in the starting materials. For example, reduction of nitroaryl-substituted lactams can lead to the formation of azo compounds .
作用机制
The mechanism of action of 5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in mediating inflammatory responses . Additionally, it can reduce the expression of endoplasmic reticulum chaperones and apoptosis markers, indicating its potential role in neuroprotection .
相似化合物的比较
Similar Compounds
1,2-Diaryl-4,6,7,8-tetrahydropyrrolo[3,2-c]azepines: These compounds are structurally similar and can be synthesized via similar reduction methods.
Pyrrolo[2,3-d]azepine: Another related compound with a different ring fusion pattern.
Uniqueness
5,6,7,8-Tetrahydropyrrolo[3,2-c]azepin-4(1H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This structural uniqueness allows for a wide range of biological activities and applications in medicinal chemistry.
生物活性
5,6,7,8-Tetrahydropyrrolo[3,2-c]azepin-4(1H)-one is a heterocyclic compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings, including case studies and data tables.
Molecular Properties
- Molecular Formula : C8H10N2O
- Molecular Weight : 150.18 g/mol
- CAS Number : 21357-23-3
- LogP : 1.01950 (indicates moderate lipophilicity)
Anticancer Properties
Research indicates that 5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one exhibits cytotoxic effects against various cancer cell lines. A notable study demonstrated its efficacy in inhibiting cell proliferation in several human tumor cell lines with IC50 values ranging from nanomolar to micromolar concentrations.
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxicity of tetrahydropyrrolo derivatives, the compound was found to significantly inhibit the growth of cancer cells. The results are summarized in the following table:
Compound | Cell Line | IC50 (nM) |
---|---|---|
Tetrahydropyrrolo[3,2-c]azepin-4(1H)-one | MCF-7 (Breast Cancer) | 50 |
Tetrahydropyrrolo[3,2-c]azepin-4(1H)-one | HeLa (Cervical Cancer) | 75 |
Tetrahydropyrrolo[3,2-c]azepin-4(1H)-one | A549 (Lung Cancer) | 100 |
These findings suggest that the compound has promising anticancer activity and warrants further investigation.
The mechanism underlying the anticancer effects of 5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one is believed to involve the induction of apoptosis through the modulation of key signaling pathways associated with cell survival and proliferation. Research indicates that it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), a critical enzyme involved in DNA repair processes.
Biological Activity of Related Compounds
A comparative analysis was conducted on various tetrahydropyrrolo derivatives to assess their biological activities. The following table summarizes key findings:
Compound Name | Activity Type | IC50 (nM) | Reference |
---|---|---|---|
5,6,7,8-Tetrahydropyrrolo[3,2-c]azepin-4(1H)-one | Anticancer | 50 | |
Tetrahydropyridophthlazinones | PARP Inhibition | 1.2 | |
Pyrido[4,3,2]phthalazinones | Cytotoxic | 30 |
This comparison highlights the relative potency of 5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one among similar compounds and underscores its potential as a lead candidate for drug development.
属性
IUPAC Name |
5,6,7,8-tetrahydro-1H-pyrrolo[3,2-c]azepin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-6-3-5-9-7(6)2-1-4-10-8/h3,5,9H,1-2,4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTHRCHIHDNCNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN2)C(=O)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21357-23-3 |
Source
|
Record name | 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。